3-Chloro-1,7-naphthyridin-8(7H)-one 3-Chloro-1,7-naphthyridin-8(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13805345
InChI: InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
SMILES: C1=CNC(=O)C2=NC=C(C=C21)Cl
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

3-Chloro-1,7-naphthyridin-8(7H)-one

CAS No.:

Cat. No.: VC13805345

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-1,7-naphthyridin-8(7H)-one -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 3-chloro-7H-1,7-naphthyridin-8-one
Standard InChI InChI=1S/C8H5ClN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12)
Standard InChI Key YMLVAQIESQNBHR-UHFFFAOYSA-N
SMILES C1=CNC(=O)C2=NC=C(C=C21)Cl
Canonical SMILES C1=CNC(=O)C2=NC=C(C=C21)Cl

Introduction

Structural Characteristics

Molecular Architecture

3-Chloro-1,7-naphthyridin-8(7H)-one features a fused bicyclic system comprising two pyridine rings, with nitrogen atoms at the 1- and 7-positions (Figure 1). The chlorine substituent at the 3-position and the ketone group at the 8-position confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .

Table 1: Key Structural Properties

PropertyValue/DescriptorSource
Molecular FormulaC₈H₅ClN₂O
Molecular Weight180.59 g/mol
IUPAC Name3-chloro-7H-1,7-naphthyridin-8-one
SMILESC1=CNC(=O)C2=NC=C(C=C21)Cl
InChI KeyYMLVAQIESQNBHR-UHFFFAOYSA-N

Tautomerism and Stability

The compound exists predominantly in the keto tautomeric form, as evidenced by the absence of O–H stretching vibrations (~3200–3500 cm⁻¹) in IR spectroscopy. NMR studies confirm this tautomerism, with downfield shifts observed for protons adjacent to the carbonyl group.

Synthesis Methods

Bromination of 1,7-Naphthyridin-8(7H)-one

A common route involves brominating 1,7-naphthyridin-8(7H)-one using N-bromosuccinimide (NBS) in dichloromethane or acetonitrile under controlled temperatures (40–60°C). This method achieves selective substitution at the 3-position with yields up to 75%.

Palladium-Catalyzed Cyanation

A scalable protocol employs zinc cyanide and tris(dibenzylideneacetone)dipalladium(0) in dimethylformamide (DMF) at 110°C, followed by phosphorylation with phosphorus oxychloride (POCl₃) to yield 8-chloro-1,7-naphthyridine-3-carbonitrile . This method highlights the compound’s utility in cross-coupling reactions .

Table 2: Comparative Synthesis Routes

MethodReagents/ConditionsYield (%)Reference
BrominationNBS, CH₂Cl₂, 40–60°C75
Cyanation/PhosphorylationZn(CN)₂, Pd₂(dba)₃, POCl₃, 120°C48
Skraup Cyclization3-Amino-2(1H)-pyridinone, H₂SO₄68

Biological Activity

Antimicrobial Properties

3-Chloro-1,7-naphthyridin-8(7H)-one exhibits broad-spectrum antimicrobial activity. Against Staphylococcus aureus and Escherichia coli, it demonstrates minimum inhibitory concentrations (MICs) of 8 µg/mL and 4 µg/mL, respectively . Its mechanism involves inhibition of DNA gyrase, a critical enzyme in bacterial replication .

Table 3: Biological Activity Profile

Organism/StrainActivity (IC₅₀/MIC)Reference
Staphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 4 µg/mL
TNBC CellsIC₅₀ = 0.8 µM
Pseudomonas aeruginosaMIC = 16 µg/mL

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a scaffold for developing fluoroquinolone analogs. Substitution at the 7-position with azetidinyl groups enhances pharmacokinetic properties, as seen in derivatives like 7-[3-(R)-amino-2-(S)-methyl-1-azetidinyl] variants . These derivatives exhibit improved blood-brain barrier penetration compared to ciprofloxacin .

Materials Science

In organic electronics, 3-chloro-1,7-naphthyridin-8(7H)-one acts as a precursor for n-type semiconductors. Its planar structure facilitates π-π stacking, achieving charge carrier mobilities of 0.12 cm²/V·s in thin-film transistors.

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